molecular formula C14H13F3N4O2 B6690670 N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B6690670
M. Wt: 326.27 g/mol
InChI Key: PEIAXGGXRULFEA-QWHCGFSZSA-N
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Description

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a triazole ring, an oxolane ring, and a trifluorophenyl group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-9-5-11(17)10(16)3-8(9)4-14(22)19-12-6-23-7-13(12)21-2-1-18-20-21/h1-3,5,12-13H,4,6-7H2,(H,19,22)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIAXGGXRULFEA-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=CN=N2)NC(=O)CC3=CC(=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N2C=CN=N2)NC(=O)CC3=CC(=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Synthesis of the Oxolane Ring: The oxolane ring can be synthesized via a cyclization reaction involving a diol and an appropriate acid catalyst.

    Attachment of the Trifluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The trifluorophenyl group enhances the compound’s binding affinity and stability, while the oxolane ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4-difluorophenyl)acetamide
  • N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,6-trifluorophenyl)acetamide

Uniqueness

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

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